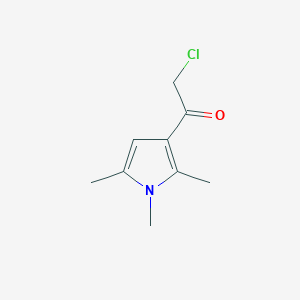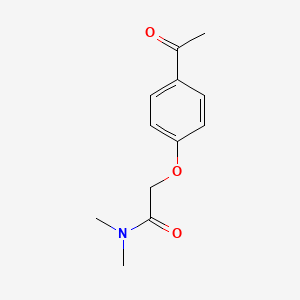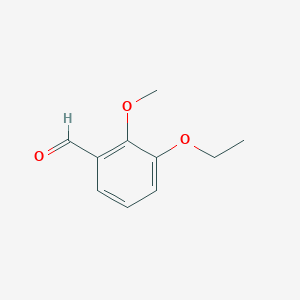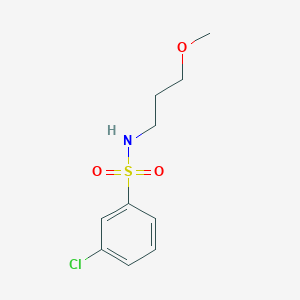
(4-Acetylphenyl)thiourea
Overview
Description
(4-Acetylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has garnered attention due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
(4-Acetylphenyl)thiourea is a derivative of thiourea, which has been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It’s known that thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form . The thione form is more prevalent in aqueous solutions, and the thiol form is also known as isothiourea . This tautomeric equilibrium might play a role in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that thiourea derivatives can affect multiple biological pathways due to their diverse biological applications . For instance, they can inhibit the production of thyroxine in the thyroid gland, affecting the thyroid hormone pathway .
Pharmacokinetics
It’s known that thiourea is an antioxidant and, after oral administration to humans and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys
Result of Action
Given the diverse biological applications of thiourea derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It’s known that the tautomeric equilibrium of thiourea derivatives can be influenced by the solvent, which might affect the compound’s action .
Biochemical Analysis
Biochemical Properties
(4-Acetylphenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage . Furthermore, it impacts cellular metabolism by inhibiting enzymes like glucose-6-phosphatase, which plays a crucial role in glucose homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, this compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy over time . Long-term studies have shown that this compound can maintain its protective effects against oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant activity and improved glucose metabolism . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at moderate doses, and adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphatase and acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties also play a role in modulating redox balance and reducing oxidative stress in cells . These interactions contribute to the overall metabolic effects of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature allows it to accumulate in cellular membranes, enhancing its accessibility to target enzymes and biomolecules . This distribution pattern contributes to the compound’s efficacy in exerting its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and cellular membranes, where it interacts with target enzymes and proteins . Post-translational modifications, such as acetylation, can influence its localization and activity by directing it to specific cellular compartments . These targeting signals ensure that this compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Acetylphenyl)thiourea can be synthesized through the reaction of 4-aminoacetophenone with phenyl isothiocyanate in dry toluene. The reaction involves refluxing the reactants to form the desired thiourea derivative . Another method involves the treatment of 2,4-dichlorobenzoyl chloride with potassium thiocyanate in dry acetone to form an isothiocyanate intermediate, which then reacts with acetyl aniline to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (4-Acetylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-Acetylphenyl)thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-phenylthiourea: Similar structure with a phenyl group instead of a thiourea group.
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide: Contains additional substituents on the phenyl ring.
Uniqueness: (4-Acetylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential for forming coordination complexes, making it valuable in various applications.
Properties
IUPAC Name |
(4-acetylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUKYOXYSWCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370651 | |
| Record name | (4-acetylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71680-92-7 | |
| Record name | 71680-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-acetylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71680-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

